ethyl {1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate
CAS No.: 838905-08-1
Cat. No.: VC4711824
Molecular Formula: C18H27N5O4
Molecular Weight: 377.445
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 838905-08-1 |
|---|---|
| Molecular Formula | C18H27N5O4 |
| Molecular Weight | 377.445 |
| IUPAC Name | ethyl 2-[1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetate |
| Standard InChI | InChI=1S/C18H27N5O4/c1-5-27-14(24)11-23-13(10-22-8-6-12(2)7-9-22)19-16-15(23)17(25)21(4)18(26)20(16)3/h12H,5-11H2,1-4H3 |
| Standard InChI Key | AVHPCODJYBORDE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCC(CC3)C |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, ethyl 2-[1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetate, reflects its intricate architecture . Its molecular formula is C₁₈H₂₇N₅O₄, with a molecular weight of 377.445 g/mol . Key structural features include:
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A purine backbone substituted at positions 1 and 3 with methyl groups.
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A 4-methylpiperidin-1-ylmethyl group at position 8, introducing a nitrogen-containing heterocycle.
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An ethyl acetate ester at position 7, enhancing lipophilicity and potential prodrug characteristics .
The 3D conformation, as depicted in PubChem, reveals a planar purine ring system with the piperidine and ester groups adopting distinct spatial orientations . This steric arrangement may influence receptor binding and metabolic stability in biological systems.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, typically starting with functionalization of the purine core. Key steps include:
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Alkylation: Introduction of the 4-methylpiperidinylmethyl group via nucleophilic substitution or reductive amination .
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Esterification: Attachment of the ethyl acetate moiety using acetyl chloride or anhydride under basic conditions .
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Purification: High-Performance Liquid Chromatography (HPLC) and column chromatography ensure >95% purity, as reported by VulcanChem.
A representative synthetic route is outlined below:
Reaction Dynamics
The compound participates in reactions typical of purines and esters:
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Ester hydrolysis: Under acidic or alkaline conditions, the ethyl acetate group hydrolyzes to yield the carboxylic acid derivative .
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Nucleophilic substitution: The piperidine nitrogen may undergo quaternization or further alkylation .
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Oxidation: The purine’s dioxo groups render it susceptible to redox reactions, particularly at elevated temperatures.
Physicochemical Properties
The compound’s solubility profile suggests compatibility with organic solvents, facilitating formulation for in vitro assays. Its logP value indicates moderate membrane permeability, a desirable trait for central nervous system (CNS) targeting .
Biological Activity and Mechanisms
Metabolic Pathways
Purine derivatives are metabolized via hepatic enzymes (e.g., CYP450) and excreted as uric acid or allantoin . The ethyl ester group may undergo hydrolysis in vivo, releasing the active carboxylic acid metabolite .
Applications in Drug Development
Prodrug Design
The ethyl ester moiety serves as a prodrug strategy, enhancing oral bioavailability. Post-absorption esterase-mediated hydrolysis releases the active drug, as seen in antivirals like tenofovir disoproxil .
Structure-Activity Relationship (SAR) Studies
Modifications to the piperidine or ester groups alter potency and selectivity:
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Piperidine methylation: Enhances blood-brain barrier penetration .
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Ester chain length: Shorter chains (e.g., methyl) reduce half-life compared to ethyl .
Analytical Characterization
Spectroscopic Methods
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NMR: ¹H NMR (CDCl₃) signals at δ 1.25 (t, 3H, CH₂CH₃), 3.42 (s, 6H, N-CH₃), and 4.15 (q, 2H, OCH₂) .
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MS: ESI-MS m/z 378.4 [M+H]⁺, confirming molecular weight.
Chromatography
HPLC retention time: 12.7 min (C18 column, acetonitrile/water gradient).
Comparative Analysis with Related Compounds
| Compound | CAS No. | Key Differences | Bioactivity |
|---|---|---|---|
| EVT-11558059 | - | Dibenzylamino substitution | Kinase inhibition |
| Theophylline | 58-55-9 | Lack of piperidine/ester | Bronchodilation |
| FSP (Organoselenium purine) | - | Selenium substitution | Neuroprotection |
This compound’s piperidine and ester groups confer unique pharmacokinetic advantages over simpler purines like theophylline .
Future Directions
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In vivo efficacy studies: Evaluate bioavailability and therapeutic index in animal models.
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Target identification: Use computational docking to predict kinase or receptor targets.
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Prodrug optimization: Explore alternative ester groups (e.g., isopropyl) for sustained release.
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